3-{5-[1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that features a combination of several functional groups, including a naphthalene sulfonyl group, a piperidine ring, an oxadiazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Preparation of Naphthalene-2-sulfonyl chloride: This can be achieved by reacting naphthalene with chlorosulfonic acid.
Formation of 1-(Naphthalene-2-sulfonyl)piperidine: This intermediate is synthesized by reacting naphthalene-2-sulfonyl chloride with piperidine in the presence of a base such as triethylamine.
Synthesis of 5-(1-(Naphthalene-2-sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole: This step involves the cyclization of the intermediate with appropriate reagents such as hydrazine and carbon disulfide.
Formation of the final compound: The final step involves the coupling of the oxadiazole intermediate with pyridine-3-carboxylic acid or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.
Mechanism of Action
The mechanism of action of 3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}BENZENE
- **3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}THIOPHENE
Uniqueness
The uniqueness of 3-{5-[1-(NAPHTHALENE-2-SULFONYL)PIPERIDIN-4-YL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
5-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H20N4O3S/c27-30(28,20-8-7-16-4-1-2-5-18(16)14-20)26-12-9-17(10-13-26)22-24-21(25-29-22)19-6-3-11-23-15-19/h1-8,11,14-15,17H,9-10,12-13H2 |
InChI Key |
CAUNFDVPWPMYQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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